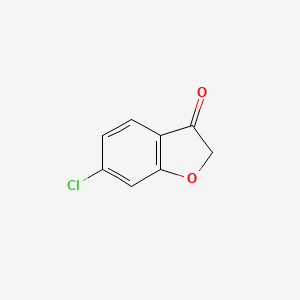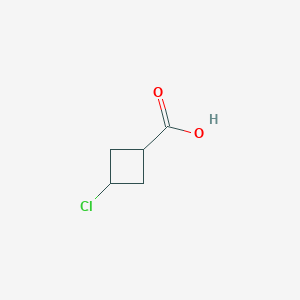
1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone is a chemical compound that is widely used in scientific research. Also known as EFPE, it is a colorless liquid that is soluble in organic solvents. The compound has several unique properties that make it suitable for use in various scientific applications.
Wirkmechanismus
The mechanism of action of EFPE is not well understood. However, it is known that the compound can act as a nucleophile and attack electrophilic centers. EFPE can also undergo various types of reactions such as Friedel-Crafts acylation, aldol condensation, and Michael addition. These reactions make EFPE a useful tool in organic synthesis.
Biochemische Und Physiologische Effekte
EFPE has no known biochemical or physiological effects. The compound is not used in medical applications and is only used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using EFPE in lab experiments include its versatility as a reagent, its high purity, and its low cost. The compound is easy to synthesize and can be used in a wide range of reactions. However, EFPE has some limitations. It is a toxic and flammable liquid that should be handled with care. The compound is also sensitive to air and moisture, and its purity can be affected by exposure to these elements.
Zukünftige Richtungen
There are several future directions for research involving EFPE. One possible direction is the development of new reactions using EFPE as a reagent. Another direction is the synthesis of new compounds using EFPE as a starting material. EFPE can also be used in the development of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action of EFPE and its potential applications in scientific research.
Conclusion:
1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone is a versatile reagent that is widely used in scientific research. Its unique properties make it suitable for use in various types of reactions, and it is an essential tool for organic chemists. The compound has no known biochemical or physiological effects and is not used in medical applications. EFPE has several advantages and limitations for lab experiments, and there are several future directions for research involving the compound.
Wissenschaftliche Forschungsanwendungen
EFPE is widely used in scientific research as a reagent in organic synthesis. It is used as a starting material for the synthesis of various compounds such as carboxylic acids, esters, and amides. EFPE is also used in the synthesis of pharmaceutical intermediates and agrochemicals. The compound is a versatile reagent that can be used in many different types of reactions, making it an essential tool for organic chemists.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOGDWNXPIVNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505332 | |
| Record name | 1-(4-Ethoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone | |
CAS RN |
26902-76-1 | |
| Record name | 1-(4-Ethoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)





